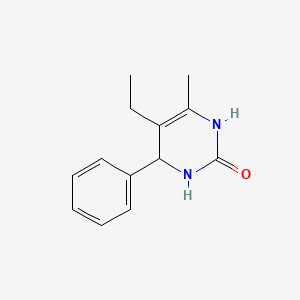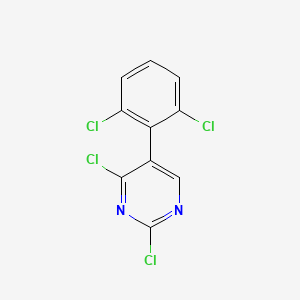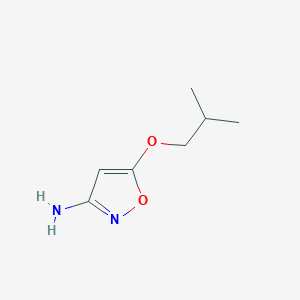
5-Isobutoxyisoxazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isobutoxyisoxazol-3-amine is a heterocyclic compound belonging to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isobutoxyisoxazol-3-amine typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method is the reaction of terminal alkynes with n-butyllithium, followed by the addition of an aldehyde, molecular iodine, and hydroxylamine . Another approach involves the use of Cu(I) or Ru(II) catalysts for the (3+2) cycloaddition reaction .
Industrial Production Methods: Industrial production methods for isoxazole derivatives often focus on optimizing yield and reducing costs. Metal-free synthetic routes are gaining popularity due to their eco-friendly nature and reduced toxicity . These methods often employ readily available starting materials and mild reaction conditions to produce high yields of the desired compound.
Chemical Reactions Analysis
Types of Reactions: 5-Isobutoxyisoxazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Substitution reactions often involve the replacement of the isobutoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include tert-butyl nitrite and isoamyl nitrite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions may involve reagents like sodium azide or various alkyl halides.
Major Products: The major products formed from these reactions include substituted isoxazoles, oximes, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Isobutoxyisoxazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Isobutoxyisoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Isoxazole: The parent compound of 5-Isobutoxyisoxazol-3-amine, known for its wide range of biological activities.
Thiazole: A sulfur-containing analog with distinct biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutoxy group enhances its lipophilicity and potential for crossing biological membranes, making it a promising candidate for drug development .
Properties
Molecular Formula |
C7H12N2O2 |
|---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
5-(2-methylpropoxy)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C7H12N2O2/c1-5(2)4-10-7-3-6(8)9-11-7/h3,5H,4H2,1-2H3,(H2,8,9) |
InChI Key |
PJNRMTLUIGHWLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC(=NO1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


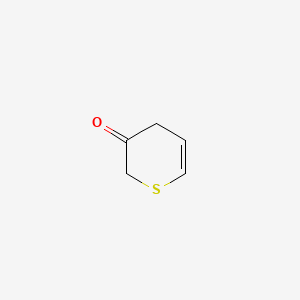
![4-Pyrimidin-5-yl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B13107460.png)
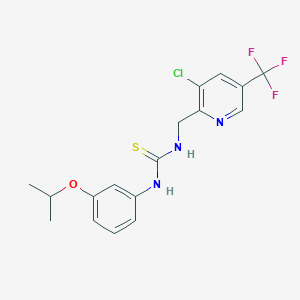
![2-Benzyl 5-tert-butyl 3A-methyl tetrahydropyrrolo[3,4-C]pyrrole-2,3A,5(1H,3H)-tricarboxylate](/img/structure/B13107471.png)
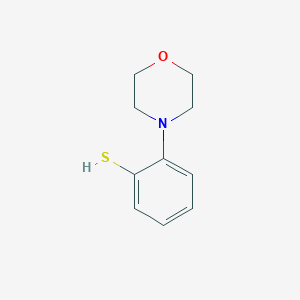
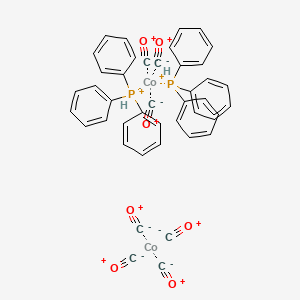
![[[2-(6,8-Dichloro-2-methyl-4-oxo-quinazolin-3-yl)acetyl]amino]thiourea](/img/structure/B13107497.png)
![2-Methyl-6,7-dihydro-[1,4]dioxino[2,3-d]pyrimidine](/img/structure/B13107499.png)
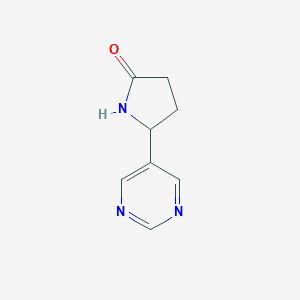
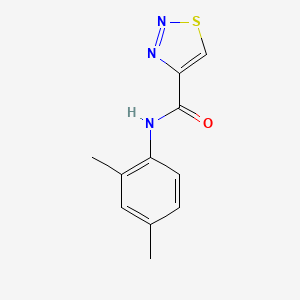
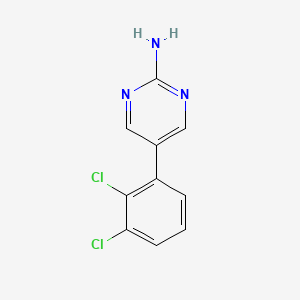
![methyl 6-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13107514.png)
